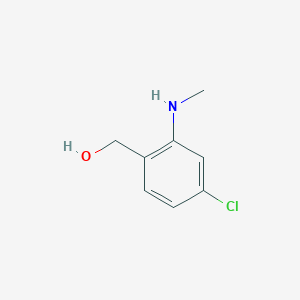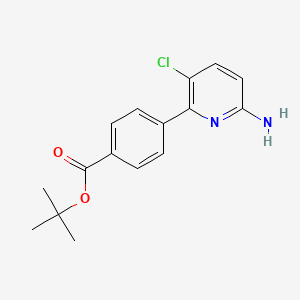
Tert-butyl 4-(6-amino-3-chloropyridin-2-YL)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-(6-amino-3-chloropyridin-2-YL)benzoate is an organic compound with the molecular formula C15H18ClN3O2. This compound is notable for its structural complexity, featuring a tert-butyl ester group, an amino group, and a chloropyridine moiety. It is used in various chemical and pharmaceutical applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(6-amino-3-chloropyridin-2-YL)benzoate typically involves multi-step organic reactions. One common method includes the reaction of 4-(6-amino-3-chloropyridin-2-yl)benzoic acid with tert-butyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is usually carried out under an inert atmosphere at room temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 4-(6-amino-3-chloropyridin-2-YL)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like alkyl halides and bases such as sodium hydride (NaH) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions include various substituted benzoates, pyridines, and biaryl compounds, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
Tert-butyl 4-(6-amino-3-chloropyridin-2-YL)benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-butyl 4-(6-amino-3-chloropyridin-2-YL)benzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloropyridine moiety can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl 4-(6-amino-3-pyridyl)benzoate
- Tert-butyl 4-(6-chloropyridin-2-yl)benzoate
- Tert-butyl 4-(6-amino-3-chloropyridin-2-yl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 4-(6-amino-3-chloropyridin-2-YL)benzoate is unique due to the presence of both an amino group and a chloropyridine moiety, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for various applications .
Propriétés
Formule moléculaire |
C16H17ClN2O2 |
|---|---|
Poids moléculaire |
304.77 g/mol |
Nom IUPAC |
tert-butyl 4-(6-amino-3-chloropyridin-2-yl)benzoate |
InChI |
InChI=1S/C16H17ClN2O2/c1-16(2,3)21-15(20)11-6-4-10(5-7-11)14-12(17)8-9-13(18)19-14/h4-9H,1-3H3,(H2,18,19) |
Clé InChI |
SYUGPSOWECXUMV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1=CC=C(C=C1)C2=C(C=CC(=N2)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


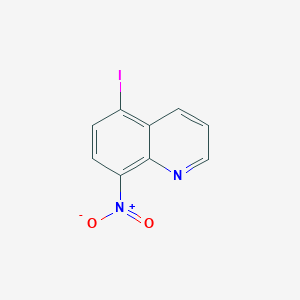


![3-([1,1'-Biphenyl]-4-yl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13032740.png)

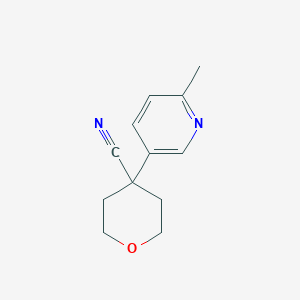
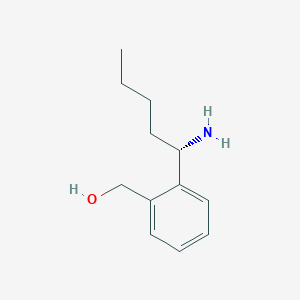
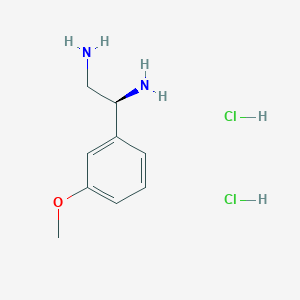

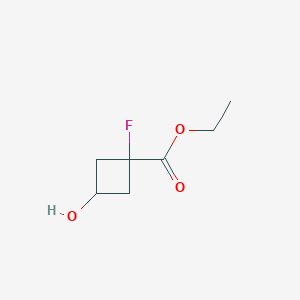
![methyl 2-hydroxy-11H-benzo[a]carbazole-3-carboxylate](/img/structure/B13032760.png)

